9-propyl-2-(propylthio)-9H-purin-6-amine
Description
Structure
3D Structure
Properties
CAS No. |
64542-92-3 |
|---|---|
Molecular Formula |
C11H17N5S |
Molecular Weight |
251.35 g/mol |
IUPAC Name |
9-propyl-2-propylsulfanylpurin-6-amine |
InChI |
InChI=1S/C11H17N5S/c1-3-5-16-7-13-8-9(12)14-11(15-10(8)16)17-6-4-2/h7H,3-6H2,1-2H3,(H2,12,14,15) |
InChI Key |
FWMLENYHUVOLSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC2=C(N=C(N=C21)SCCC)N |
Origin of Product |
United States |
Synthetic Methodologies for 9 Propyl 2 Propylthio 9h Purin 6 Amine and Analogs
Installation of Propyl and Propylthio Moieties
With the purine (B94841) scaffold in place, the next critical phase is the regioselective installation of the propyl group at the N9 position and the propylthio group at the C2 position.
The alkylation of the purine ring is a common yet challenging step due to the presence of multiple reactive nitrogen atoms (N1, N3, N7, and N9). Direct alkylation of a purine, such as 6-aminopurine (adenine), with an alkyl halide typically yields a mixture of N7 and N9-alkylated isomers. The ratio of these products is highly dependent on the reaction conditions.
Generally, the N9-substituted product is the thermodynamically more stable isomer and often predominates. To achieve high regioselectivity for the N9 position, reaction conditions can be optimized. For instance, conducting the alkylation under conditions that allow for thermodynamic equilibrium will favor the N9 product. Methods to enhance N9 selectivity include using specific base and solvent systems or employing strategies like the use of β-cyclodextrin, which can sterically block the N7 position, thereby directing the alkylating agent to N9.
Conversely, kinetic control, often achieved at lower temperatures, can sometimes favor the N7 isomer. The choice of alkylating agent and the specific purine substrate also play a crucial role in directing the outcome of the reaction.
| Condition | Primary Product | Rationale |
|---|---|---|
| Thermodynamic Control (e.g., higher temperatures, longer reaction times) | N9-alkylated purine | The N9 isomer is generally the more thermodynamically stable product, and these conditions allow the reaction to reach equilibrium. |
| Kinetic Control (e.g., lower temperatures) | N7-alkylated purine (often as a significant component of a mixture) | The N7 position can be more accessible or have a lower activation energy for attack under certain conditions, leading to its formation as the initial, kinetically favored product. |
| Use of Blocking Groups/Additives (e.g., β-cyclodextrin) | N9-alkylated purine | Additives can selectively shield one reactive site (e.g., N7), sterically directing the alkylating agent to the desired N9 position. |
The introduction of a propylthio group at the C2 position is typically achieved through a two-step sequence involving an initial thiolation followed by alkylation. A common strategy starts with a pyrimidine (B1678525) precursor that will ultimately become the purine's six-membered ring.
One effective route begins with a 2-thioxo-dihydropyrimidine derivative, such as 2-thiobarbituric acid. This starting material contains a reactive thiol group (or its tautomeric thione form).
S-Alkylation: The sulfur atom is first alkylated using a propyl halide, such as propyl iodide or propyl bromide, in the presence of a base. google.comgoogle.com This reaction forms a 2-(propylthio)-substituted pyrimidine intermediate.
Purine Ring Formation: This pyrimidine, now bearing the required propylthio moiety at the C2 position, is carried forward. Subsequent chemical transformations, such as nitration, chlorination, reduction of the nitro group to an amine, and final cyclization (as in the Traube synthesis), construct the fused imidazole (B134444) ring to yield the desired 2-(propylthio)-purine scaffold. google.com
Alternatively, if starting with a pre-formed purine that has a suitable leaving group at the C2 position (e.g., 2-chloropurine), direct nucleophilic aromatic substitution with propane-1-thiol or its corresponding thiolate salt can install the propylthio group. Another route involves starting with 2-mercaptopurine, which can be directly S-alkylated with a propyl halide. nih.gov
Regioselective Synthesis of 2,9-Disubstituted Purines
The regioselective synthesis of 2,9-disubstituted purines is a foundational challenge in heterocyclic chemistry, as the purine core offers multiple reactive sites (N1, N3, N7, N9 for substitution and C2, C6, C8 for functionalization). Achieving substitution specifically at the C2 and N9 positions requires carefully orchestrated synthetic strategies that often rely on the sequential manipulation of functional groups on a pre-existing purine or pyrimidine precursor.
A common and effective strategy begins with a differentially functionalized purine scaffold, such as 2,6-dichloropurine (B15474). researchgate.net This starting material allows for the stepwise and regioselective introduction of substituents. The nitrogen atoms of the purine ring exhibit different nucleophilicities, with N9 generally being the most favorable site for alkylation under neutral or basic conditions due to thermodynamic stability. nih.gov This inherent preference allows for the initial regioselective introduction of an alkyl group, such as a propyl chain, at the N9 position.
Following N9-alkylation, the chlorine atoms at the C2 and C6 positions can be substituted selectively. The C6 position is typically more reactive towards nucleophilic aromatic substitution than the C2 position. This reactivity difference enables the selective introduction of a primary amine at C6. Subsequently, the less reactive C2-chloro group can be displaced by a different nucleophile, such as a thiol, to yield the desired 2,9-disubstituted purine. researchgate.net
Another approach involves building the purine ring from a substituted pyrimidine intermediate. This method offers excellent control over the substitution pattern. For instance, starting with a 2-substituted-4,5,6-triaminopyrimidine allows for the construction of the imidazole portion of the purine ring, which can incorporate the desired N9-substituent during the cyclization step.
Synthetic Routes to 9-Propyl-2-(propylthio)-9H-purin-6-amine
The synthesis of the specific compound this compound can be achieved through several routes, primarily relying on stepwise methodologies from key intermediates.
Stepwise Synthesis from Precursor Purine Intermediates
A prevalent stepwise synthesis starts from a readily available purine core, such as 2,6-dichloropurine. The sequence of reactions is critical for achieving the desired substitution pattern.
N9-Alkylation: The first step is the regioselective alkylation at the N9 position. 2,6-dichloropurine is reacted with a propyl halide (e.g., 1-iodopropane (B42940) or 1-bromopropane) in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). This reaction preferentially yields 2,6-dichloro-9-propyl-9H-purine. A mixture of N9 and N7 regioisomers is often formed, which may require chromatographic separation. nih.gov
C6-Amination: The resulting 2,6-dichloro-9-propyl-9H-purine is then subjected to nucleophilic aromatic substitution at the C6 position. Due to the higher reactivity of the C6-chloro group, it can be selectively displaced by ammonia (B1221849) or an ammonia equivalent in a solvent like ethanol (B145695) or isopropanol, often at elevated temperatures in a sealed vessel, to produce 6-amino-2-chloro-9-propyl-9H-purine.
C2-Thiolation: The final step involves the introduction of the propylthio group at the C2 position. The 2-chloro atom is substituted by reacting the intermediate with propane-1-thiol in the presence of a base. Alternatively, reaction with sodium thiopropoxide (NaSPr), prepared from propane-1-thiol and a strong base like sodium hydride (NaH), effectively displaces the chlorine to yield the target compound, this compound.
An alternative stepwise route can be envisioned starting from a pyrimidine precursor, such as 4,6-dichloro-2-(propylthio)pyrimidine-5-amine. google.com This intermediate already contains the required C2-propylthio group. The synthesis would proceed by first reacting this pyrimidine with a formic acid equivalent to close the imidazole ring, followed by N9-propylation and amination at C6.
One-Pot or Convergent Synthesis Approaches
While multi-step syntheses are common, one-pot or convergent approaches offer advantages in terms of efficiency, reduced waste, and time savings. For purine synthesis, a true one-pot synthesis for a trisubstituted pattern like this compound is challenging due to the need for regiochemical control. However, convergent strategies that combine key fragments are feasible.
A potential convergent approach could involve the reaction of a pre-formed 5-amino-4-chloro-6-(propylamino)pyrimidine with carbon disulfide to form a purine-2-thione intermediate, which could then be S-alkylated with a propyl halide. While not strictly a one-pot reaction for the target molecule, microwave-assisted organic synthesis (MAOS) has been shown to facilitate one-pot syntheses of other substituted purines, such as 8-arylmethyl-9H-purin-6-amines, by combining the pyrimidine precursor and the aldehyde for cyclization in a single vessel. nih.gov This suggests that similar methodologies could be developed for the target compound, potentially telescoping the cyclization and substitution steps.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters for optimization in the stepwise synthesis include the choice of base, solvent, temperature, and reaction time for each step.
For the N9-propylation of 2,6-dichloropurine, a systematic evaluation of bases (e.g., K₂CO₃, Cs₂CO₃, NaH) and solvents (e.g., DMF, acetonitrile (B52724), DMSO) can improve the regioselectivity and yield. acs.org The table below summarizes typical conditions for this key step.
| Parameter | Condition | Rationale |
| Alkylating Agent | 1-Iodopropane | Higher reactivity compared to bromo- or chloro-alkanes. |
| Base | K₂CO₃ or Cs₂CO₃ | Mild, non-nucleophilic bases that minimize side reactions. |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents that effectively dissolve reagents. |
| Temperature | 25-80 °C | Balancing reaction rate with minimizing side-product formation. |
In the final C2-thiolation step, the choice of the sulfur nucleophile and reaction temperature is critical. Using pre-formed sodium thiopropoxide at low temperatures can lead to cleaner reactions and higher yields compared to using propane-1-thiol with a base at higher temperatures. Careful control of stoichiometry is also essential to prevent side reactions. acs.org
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
To explore the structure-activity relationships of this compound, systematic modifications of its structure are undertaken. Derivatization of the N9-propyl chain is a common strategy to probe the interactions of this part of the molecule with biological targets.
Modifications at the N9-Propyl Chain
The N9-propyl chain can be modified in several ways to investigate the impact of chain length, flexibility, and the introduction of various functional groups on biological activity. These modifications can influence properties such as solubility, cell permeability, and binding affinity to target enzymes or receptors.
Chain Homologation and Branching: The length of the alkyl chain can be varied (e.g., ethyl, butyl, pentyl) to determine the optimal size for a specific biological target. Introducing branching (e.g., an isobutyl or sec-butyl group) can explore the steric tolerance of a binding pocket.
Introduction of Functional Groups: Incorporating polar functional groups onto the propyl chain can enhance solubility and provide new hydrogen bonding opportunities. For example, synthesizing N9-(3-hydroxypropyl) or N9-(2,3-dihydroxypropyl) analogs can probe for interactions with specific amino acid residues. nih.gov Other functional groups, such as amines, amides, or carboxylic acids, can be introduced to modulate the compound's physicochemical properties. An example includes the synthesis of N9-(3-(isopropylamino)propyl) derivatives. nih.gov
Bioisosteric Replacements: The propyl chain can be replaced with bioisosteres, such as a cyclopropylmethyl group, to introduce conformational rigidity. Ether or thioether linkages can also be incorporated into the chain (e.g., N9-(3-methoxypropyl)) to alter flexibility and polarity.
The synthesis of these derivatives often requires starting with different N9-alkylated purine intermediates, prepared using the appropriately functionalized alkyl halides in the first step of the synthesis. The biological activity of these analogs provides valuable data for constructing a comprehensive SAR model.
Variations of the 2-Propylthio Substituent
Variations in the alkylthio substituent at the C2 position of the purine ring are commonly achieved through the S-alkylation of a 2-mercaptopyrimidine (B73435) or 2-thioxopurine intermediate. ucdavis.edu A common precursor for these syntheses is 4,6-diamino-2-mercaptopyrimidine. The synthesis of a key intermediate, 2-propylthio-4,6-dichloro-5-aminopyrimidine, has been described starting from 2-thiobarbituric acid. This process involves the reaction with n-propyl iodide, followed by nitration, chlorination with phosphorus oxychloride, and subsequent reduction of the nitro group. google.com
The general approach for introducing different alkylthio groups involves the reaction of the corresponding 2-thioxo-purine derivative with an appropriate alkyl halide in the presence of a base. ucdavis.edu For instance, reacting a 2-mercapto-purine analog with various alkyl or aryl-alkyl thiols, or their corresponding sodium salts, in a solvent like anhydrous DMF can yield a range of 2-thioether substituted purines. researchgate.net
Table 1: Examples of Reagents for Varying the 2-Alkylthio Substituent
| Desired Substituent | Alkylating Agent |
| Ethylthio | Ethyl iodide or Ethyl bromide |
| Butylthio | Butyl iodide or Butyl bromide |
| Benzylthio | Benzyl bromide |
| (2-Hydroxyethyl)thio | 2-Bromoethanol |
The reaction conditions for these S-alkylation reactions can be optimized to achieve high yields. For example, the reaction of a 2-thioxo intermediate with an alkyl halide can be carried out in the presence of N,N-diisopropylethylamine (DIEA) to afford the desired S-alkylated products. ucdavis.edu
Substitutions on the 6-Amino Group
Modification of the 6-amino group of this compound typically proceeds through a 6-chloro-purine intermediate. The 6-amino group can be introduced by reacting the 6-chloro analog with ammonia or an appropriate amine. This nucleophilic aromatic substitution is a common strategy in purine chemistry. nih.govmdpi.com
The synthesis of the 6-chloro intermediate can be accomplished from a corresponding 6-hydroxypurine (hypoxanthine) analog by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). Once the 6-chloro-9-propyl-2-(propylthio)-9H-purine is obtained, it can be reacted with a variety of primary or secondary amines to introduce different substituents at the C6 position.
For example, reacting the 6-chloropurine (B14466) derivative with morpholine (B109124) would yield the 6-morpholino analog. nih.govresearchgate.net Similarly, reaction with N,N-dimethylamine would result in a 6-(N,N-dimethylamino)purine derivative. nih.gov The choice of solvent and temperature for these reactions can influence the reaction rate and yield.
Table 2: Examples of Amines for Substitution at the C6 Position
| Amine | Resulting C6-Substituent |
| Ammonia | Amino |
| Methylamine | Methylamino |
| Piperidine | Piperidinyl |
| Aniline | Phenylamino |
Introduction of Other Functional Groups on the Purine Core
The introduction of other functional groups onto the purine core of this compound can be achieved through various synthetic strategies, often targeting the C8 position, which is susceptible to electrophilic substitution or can be functionalized through lithiation.
One common approach involves the synthesis of 6,8,9-trisubstituted purine analogs starting from a suitable pyrimidine derivative. For instance, 4,6-dichloro-5-nitropyrimidine (B16160) can be used as a starting material. nih.gov Following the introduction of the desired substituents at the C6 and N9 positions, the 5-nitro group can be reduced to an amino group, which is then cyclized to form the imidazole ring of the purine. The C8 substituent can be introduced during this cyclization step by using an appropriate orthoformate or by subsequent functionalization.
For example, to introduce a substituent at the C8 position, a 5,6-diaminopyrimidine intermediate can be reacted with an aldehyde or a carboxylic acid derivative. This cyclization reaction forms the imidazole ring and incorporates the new functional group at C8.
Furthermore, direct C-H functionalization at the C8 position of a pre-formed purine ring is an area of active research, though it can be challenging to achieve high regioselectivity.
Structure Activity Relationship Sar Studies of 9 Propyl 2 Propylthio 9h Purin 6 Amine and Its Analogs
Exploration of Substituent Effects on Molecular Recognition and Biological Activity
The biological profile of 9-propyl-2-(propylthio)-9H-purin-6-amine can be systematically modulated by chemical alterations at the N9, C2, and C6 positions of the purine (B94841) ring. These modifications influence the compound's affinity and selectivity for its biological targets.
The N9 position of the purine ring is a critical point for modification, with the nature of the alkyl substituent significantly impacting the compound's interaction with target proteins. Studies on related 9-alkyladenine derivatives have shown that the length and branching of the N9-alkyl chain can modulate receptor affinity and selectivity. For instance, in a series of 2,9-disubstituted adenine (B156593) analogs, variations in the N9-substituent from a simple methyl group to more complex cyclic structures have been shown to influence bronchodilating activity. nih.gov
While specific data for a homologous series of 9-alkyl-2-(propylthio)-9H-purin-6-amines is not extensively available in public literature, we can infer the expected trends based on broader studies of 9-substituted adenines. It is generally observed that increasing the chain length from a methyl to a propyl group can enhance binding affinity, potentially due to increased hydrophobic interactions with the target protein. However, further extension or branching of the alkyl chain might lead to a decrease in activity due to steric hindrance.
Table 1: Postulated Influence of N9-Alkyl Chain Variation on Biological Activity
| Compound ID | N9-Substituent | Predicted Relative Activity (%) |
| 1a | Methyl | 60 |
| 1b | Ethyl | 85 |
| 1c | Propyl | 100 |
| 1d | Isopropyl | 75 |
| 1e | Butyl | 90 |
| 1f | Cyclohexyl | 110 |
Note: The data in this table is illustrative and based on general principles of SAR in purine derivatives, pending specific experimental validation for this compound analogs.
The 2-alkylthio substituent plays a significant role in the electronic and steric properties of the purine ring, thereby influencing its biological activity. The presence of a thioether at the C2 position is a common feature in many biologically active purine derivatives.
In studies of related 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purine derivatives as EGFR inhibitors, modifications at the C2 position were found to be critical for activity. nih.gov Similarly, for 9-alkyladenine derivatives targeting adenosine (B11128) receptors, the nature of the 2-substituent, including thio groups, was shown to be a determinant of affinity and selectivity. nih.gov Altering the length of the 2-alkylthio chain from a methylthio to a propylthio group can affect the compound's lipophilicity and its fit within a receptor's binding pocket.
Table 2: Postulated Impact of 2-Alkylthio Chain Variation on Biological Activity
| Compound ID | C2-Substituent | Predicted Relative Activity (%) |
| 2a | Methylthio | 80 |
| 2b | Ethylthio | 95 |
| 2c | Propylthio | 100 |
| 2d | Isopropylthio | 85 |
| 2e | Butylthio | 90 |
Note: The data in this table is illustrative and based on general principles of SAR in purine derivatives, pending specific experimental validation for this compound analogs.
The 6-amino group is a crucial feature for the biological activity of many adenine derivatives, as it can act as a hydrogen bond donor and acceptor, facilitating key interactions with biological targets. The importance of this group is underscored by studies on various purine analogs where its modification or replacement leads to a significant loss of activity. For instance, in a study of substituted purine derivatives for the depletion of human O6-alkylguanine-DNA alkyltransferase, an exocyclic group at the 6-position was found to be essential for activity. nih.gov
The 6-amino group in this compound is expected to form critical hydrogen bonds with amino acid residues in the active site of its target protein. Any modification to this group, such as alkylation or replacement with other functional groups, would likely have a profound impact on the compound's biological activity.
Positional Isomerism and Stereochemical Considerations in Purine Analogs
The specific arrangement of substituents on the purine ring is critical for biological activity. Alkylation of the purine core can occur at different nitrogen atoms, leading to positional isomers with distinct biological profiles. For instance, alkylation of adenine can yield both N9 and N7 isomers, with the N9 isomer often being the major product and possessing the desired biological activity. nih.gov The separation and characterization of these isomers are crucial steps in the development of purine-based therapeutic agents.
While this compound itself is achiral, the introduction of chiral centers, for example, through branching in the alkyl substituents or by modification of the purine core, would necessitate the evaluation of individual enantiomers. Stereochemistry can play a significant role in the interaction of a ligand with its target, as biological macromolecules are chiral.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable tools in drug discovery for predicting the activity of novel compounds and for optimizing lead structures.
Several QSAR studies have been conducted on various classes of purine derivatives to elucidate the key structural features responsible for their biological activities. These studies often employ a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build predictive models.
For a series of 9-anilinoacridine (B1211779) derivatives, a class of compounds with a related heterocyclic core, QSAR analysis revealed the importance of electronic and steric parameters in their antitumor activity. nih.gov In the context of this compound and its analogs, a QSAR model could be developed by synthesizing a series of compounds with systematic variations in the N9 and C2 substituents and measuring their biological activity. The resulting data could then be used to derive a predictive model.
Table 3: Hypothetical QSAR Model for 9-Alkyl-2-(alkylthio)-9H-purin-6-amine Analogs
| Descriptor | Coefficient | Description |
| logP | +0.45 | Lipophilicity |
| Sterimol L (N9) | -0.21 | Steric parameter for N9-substituent (length) |
| Sterimol B5 (C2) | -0.15 | Steric parameter for C2-substituent (width) |
| σ* (N9) | +0.12 | Electronic parameter for N9-substituent |
| Constant | +2.50 |
Note: This table represents a hypothetical QSAR equation for illustrative purposes. The descriptors and their coefficients would need to be determined through experimental data and statistical analysis.
Such a model could guide the synthesis of new analogs with potentially enhanced activity by predicting the optimal combination of substituents. For example, the positive coefficient for logP suggests that increasing lipophilicity might enhance activity, while the negative coefficients for the Sterimol parameters indicate that bulky substituents at the N9 and C2 positions might be detrimental.
Predictive Modeling for Novel Analogs of this compound
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, serves as a important tool in the design of novel analogs of this compound. By establishing a mathematical correlation between the chemical structures of a series of compounds and their biological activities, QSAR models can forecast the activity of newly designed molecules before their actual synthesis, thereby saving resources and time.
For purine analogs, 2D-QSAR and 3D-QSAR are commonly employed methodologies. In 2D-QSAR, descriptors are derived from the two-dimensional representation of the molecule and can include physicochemical properties such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity). For instance, a hypothetical 2D-QSAR study on a series of 2-(alkylthio)-purin-6-amine derivatives might reveal that activity is positively correlated with the length of the alkyl chain at the 2-thio position up to a certain point, after which steric hindrance becomes detrimental.
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding by considering the three-dimensional properties of the molecules. These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic characteristics are favorable or unfavorable for biological activity. In the context of this compound analogs, a CoMFA study could indicate that bulky substituents are not well-tolerated at the C-2 position of the purine ring, while an arylpiperazinyl group at the C-6 position might enhance cytotoxic activity. nih.gov Such models have shown that steric properties can have a more significant influence on cytotoxicity than electronic properties. nih.gov
The development of a robust QSAR model for novel analogs would involve the following steps:
Data Set Selection: A series of analogs of this compound with experimentally determined biological activities would be compiled.
Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric, and thermodynamic) would be calculated for each analog.
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to create a correlation between the descriptors and the biological activity.
Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques.
A hypothetical QSAR model for purine derivatives might be represented by an equation like: pIC50 = β0 + β1(logP) + β2(SsCH3-count) + β3(SdsN-count) Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP represents lipophilicity, SsCH3-count is the sum of E-state values for methyl groups, and SdsN-count is the sum of E-state values for double-bonded nitrogen atoms.
| Descriptor | Definition | Potential Influence on Activity |
| A_Ar | Presence of an aromatic ring | Can contribute to π-π stacking interactions with the target protein. |
| B_Dou | Number of double bonds | Influences the molecule's rigidity and electronic properties. |
| P. V_P | Positive partial surface area (PEOE approach) | Relates to the potential for electrostatic interactions with negatively charged residues in the binding pocket. |
| Q. V_N | Negative partial surface area (VSA technique) | Indicates the potential for interactions with positively charged or hydrogen bond donor residues. |
This table is based on general descriptors used in QSAR studies for heterocyclic compounds and is for illustrative purposes. tandfonline.com
By leveraging such predictive models, researchers can prioritize the synthesis of analogs with the highest probability of exhibiting desired biological activities, thereby accelerating the drug discovery process.
Rational Design Principles for Purine Analogs
The rational design of purine analogs, including derivatives of this compound, is a cornerstone of modern medicinal chemistry. This approach relies on a deep understanding of the molecular interactions between a ligand and its biological target to design new molecules with improved potency, selectivity, and pharmacokinetic properties. Rational design strategies are broadly categorized into ligand-based and structure-based approaches.
Ligand-Based Design Approaches
When the three-dimensional structure of the biological target is unknown, ligand-based design approaches are particularly valuable. These methods utilize the information from a set of known active molecules to develop a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are critical for biological activity.
For the design of novel analogs of this compound, a pharmacophore model could be generated from a series of structurally related purine derivatives with known activities. This model might, for example, identify the necessity of a hydrogen bond donor (the 6-amino group), a hydrogen bond acceptor (the N1 or N3 nitrogen of the purine ring), and a hydrophobic region (the propyl groups at N9 and S2).
| Pharmacophoric Feature | Corresponding Moiety in this compound |
| Hydrogen Bond Donor | 6-amino group |
| Hydrogen Bond Acceptor | N1, N3, or N7 of the purine ring |
| Hydrophobic Group | N9-propyl group |
| Hydrophobic Group | S2-propylthio group |
This table illustrates a hypothetical pharmacophore model.
Once a pharmacophore model is established, it can be used to screen virtual compound libraries to identify new scaffolds that match the pharmacophoric features. Furthermore, this model can guide the modification of the existing this compound structure to enhance its activity. For example, if the model suggests that a larger hydrophobic group at the N9 position would be beneficial, analogs with butyl or pentyl chains could be synthesized and tested.
Structure-Based Design Methodologies
When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based design becomes a powerful strategy. This approach involves analyzing the binding site of the target and designing ligands that can fit snugly and interact favorably with the amino acid residues in the active site.
For instance, if this compound were to target a specific kinase, the crystal structure of the kinase in complex with a known inhibitor would provide invaluable information. Molecular docking simulations could then be used to predict the binding mode of this compound within the ATP-binding pocket of the kinase.
The design process would focus on optimizing the interactions with key residues. For example, the 6-amino group might form hydrogen bonds with the hinge region of the kinase, a common interaction for purine-based inhibitors. The propyl groups at the N9 and S2 positions would likely occupy hydrophobic pockets. Structure-based design could then be used to explore modifications that enhance these interactions. For example, replacing the propylthio group with a bulkier or more conformationally restricted substituent might lead to improved van der Waals interactions with a hydrophobic sub-pocket.
A key aspect of structure-based design is the iterative cycle of design, synthesis, and biological evaluation, often guided by co-crystallography of the newly designed analogs with the target protein. This iterative process allows for the progressive refinement of the molecular design to achieve higher potency and selectivity. The design of potent and selective inhibitors for targets such as cyclin-dependent kinases (CDKs) and purine nucleoside phosphorylase (PNP) has been successfully guided by structure-based methodologies. nih.govnih.gov
Mechanistic Investigations at the Molecular and Cellular Levels
Identification of Molecular Targets and Binding Interactions
The purine (B94841) scaffold of 9-propyl-2-(propylthio)-9H-purin-6-amine makes it a candidate for interaction with a variety of proteins that bind adenosine (B11128) and guanosine (B1672433) derivatives. Research has therefore focused on its potential to inhibit key enzymes in purine metabolism and to modulate the activity of purinergic receptors.
Enzyme Inhibition Studies (e.g., Purine Nucleoside Phosphorylase, Kinases)
While comprehensive screening of this compound against a wide array of enzymes is not yet available in the public domain, the purine core is a common feature in many enzyme inhibitors. For instance, various derivatives of N,9-diphenyl-9H-purin-2-amine have been identified as potent inhibitors of Bruton's tyrosine kinase (BTK), with IC50 values in the nanomolar range. nih.gov This suggests that purine analogs can be effective kinase inhibitors. However, specific inhibitory activity of this compound against kinases or other enzymes like Purine Nucleoside Phosphorylase (PNP) has not been specifically reported.
Receptor Agonism/Antagonism (e.g., Purinergic Receptors, Adenosine Receptors)
The structural similarity of this compound to adenosine suggests it may interact with adenosine receptors (A1, A2A, A2B, and A3), which are a class of purinergic receptors. nih.gov Studies on related 2,6,9-trisubstituted adenine (B156593) derivatives have shown that modifications at these positions can lead to compounds with affinity for adenosine receptors, often acting as antagonists. nih.gov For example, the introduction of a chlorine atom at the 2-position of 9-propyladenine was found to influence the binding profile at different adenosine receptor subtypes. nih.gov However, specific binding data (such as Ki or IC50 values) for this compound at any of the adenosine or other purinergic receptor subtypes are not currently available in published literature.
Protein-Ligand Binding Affinity Characterization
Detailed characterization of the protein-ligand binding affinity of this compound is a necessary step to fully understand its molecular targets. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) would provide valuable data on the thermodynamics and kinetics of its binding to specific proteins. At present, such detailed binding affinity studies for this particular compound have not been reported.
Cellular Pathway Modulation
Effects on Cell Signaling Cascades
Given the potential for this compound to interact with purinergic receptors and kinases, it is plausible that it could affect various cell signaling cascades. Purinergic receptor activation can lead to changes in intracellular calcium levels and modulate cyclic AMP (cAMP) production, impacting a wide range of cellular processes. nih.govnih.gov Similarly, kinase inhibitors can block phosphorylation cascades that are critical for cell proliferation, differentiation, and survival. nih.gov However, without specific data on the molecular targets of this compound, its precise effects on cell signaling remain speculative.
Influence on Cellular Metabolism
Purine metabolism is a fundamental cellular process, and compounds that interact with enzymes in this pathway can have significant effects on cellular metabolism. As a purine analog, this compound could potentially interfere with nucleotide synthesis or salvage pathways. However, there is currently no published research that has investigated the influence of this specific compound on cellular metabolism.
Modulation of Cell Cycle Regulation (e.g., in Cancer Research)
The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Purine analogs are a class of compounds frequently investigated for their ability to interfere with the cell cycle, often by targeting cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.
Research on various 2,6,9-trisubstituted purine libraries has shown that compounds from this class can arrest cellular proliferation at distinct phases of the cell cycle. nih.gov For instance, certain purine derivatives have been found to cause cell cycle arrest in the G0/G1, S, or G2/M phases. nih.govnih.govnih.gov This is typically achieved by inhibiting CDKs or modulating the levels of regulatory proteins like p21 and p27. nih.gov The specific effect often depends on the substitutions on the purine core. For example, studies on a series of 2,6,9-trisubstituted purine derivatives demonstrated that a compound designated as 7h caused cell cycle arrest at the S-phase in HL-60 leukemia cells. nih.govmdpi.com Another study on new 6-chloropurine (B14466) nucleosides demonstrated a G2/M cell cycle arrest in various cancer cell lines. nih.gov
To determine the effect of this compound on cell cycle regulation, researchers would typically perform flow cytometry analysis on cancer cell lines treated with the compound. This technique would reveal the cell population distribution across the different phases of the cell cycle, indicating any potential arrest.
Table 1: Representative Research Findings on Cell Cycle Modulation by Purine Analogs
| Compound Class | Specific Compound Example | Effect on Cell Cycle | Cancer Cell Line |
| 2,6,9-Trisubstituted Purines | Compound 7h | S-phase arrest | HL-60 |
| 6-Chloropurine Nucleosides | Not specified | G2/M arrest | Melanoma, Lung, Ovarian, Colon |
This table is illustrative and based on research on related purine compounds, as no specific data exists for this compound.
Induction of Apoptosis in Research Cell Lines
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in tumor cells. Purine derivatives have been shown to trigger this process through various mechanisms.
Studies have revealed that some 2,6,9-trisubstituted purines can directly induce apoptosis, bypassing cell-cycle arrest entirely. nih.gov The aforementioned compound 7h, in addition to causing S-phase arrest, was also demonstrated to induce apoptosis in HL-60 cells. nih.govmdpi.com Similarly, newly synthesized 6-chloropurine nucleosides were also found to induce apoptosis in several human cancer cell lines. nih.gov The induction of apoptosis is often confirmed by observing morphological changes in cells, DNA fragmentation (detectable by TUNEL assay), and the activation of caspases, which are the key executioner enzymes of the apoptotic pathway.
To investigate whether this compound induces apoptosis, standard assays such as Annexin V/PI staining followed by flow cytometry would be employed. Western blot analysis for key apoptotic proteins like caspases (e.g., Caspase-3, Caspase-9) and members of the Bcl-2 family would further elucidate the specific apoptotic pathway involved.
Mode of Action Elucidation
Biochemical Assay Development for Target Engagement
To understand how a compound exerts its effects, it is crucial to identify its molecular target. Biochemical assays are developed to confirm direct binding, or "target engagement," between a compound and a purified protein. For purine analogs that often target kinases, these assays typically measure the inhibition of the enzyme's catalytic activity.
Common formats for these assays include fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and luminescence-based assays that measure ATP consumption (as kinases are ATP-dependent enzymes). A Cellular Thermal Shift Assay (CETSA) is another powerful technique that can provide evidence of drug-target engagement within a cellular context. nih.gov This method relies on the principle that a protein's thermal stability increases when a ligand is bound to it. nih.gov
For this compound, if a putative target like a specific CDK is hypothesized, a biochemical assay would be developed using the purified enzyme to measure changes in its activity or binding affinity in the presence of the compound.
Cellular Assay Development for Functional Activity
While biochemical assays confirm target engagement, cellular assays are necessary to determine a compound's functional activity in a more physiologically relevant environment. These assays measure the downstream consequences of the compound's interaction with its target within living cells.
For a compound expected to affect cell proliferation, a primary cellular assay would be a cytotoxicity or viability assay (e.g., MTT or CellTiter-Glo) across a panel of cancer cell lines. This provides data on the compound's potency (IC50 values) and selectivity. mdpi.com If the compound is designed to inhibit a specific signaling pathway, a reporter gene assay could be developed where the expression of a reporter protein (like luciferase) is driven by a promoter that is regulated by that pathway.
To characterize the functional activity of this compound, researchers would first establish its cytotoxicity profile. Subsequent cellular assays would then be designed based on its observed effects (e.g., on cell cycle or apoptosis) to probe the underlying mechanisms.
High-Throughput Screening Approaches for Purine Libraries
High-throughput screening (HTS) allows for the rapid testing of large collections of compounds (libraries) to identify "hits" with a desired biological activity. drugtargetreview.com Purine libraries, containing thousands of structurally diverse purine derivatives, are often screened to discover novel inhibitors of various protein targets, particularly kinases. nih.gov
HTS campaigns rely on robust, miniaturized, and automated versions of the biochemical or cellular assays described above. For example, an HTS to find new CDK inhibitors might use a luminescence-based kinase assay in a 384- or 1536-well plate format. The goal is to efficiently screen the entire library to identify compounds that show significant inhibition of the target enzyme. These initial hits are then subjected to further validation and optimization. The development of diverse 2,6,9-trisubstituted purine libraries has been a successful strategy for discovering potent CDK inhibitors. nih.gov
The compound this compound would likely have been identified through the screening of such a purine library against a specific biological target.
Preclinical Pharmacological and Biological Characterization in Research Models
In Vitro Biological Activity Evaluation
No specific in vitro biological activity data for 9-propyl-2-(propylthio)-9H-purin-6-amine has been reported in the available scientific literature.
No studies detailing the cytotoxic effects of this compound against any cancer cell lines were found. Research on other 2,6,9-trisubstituted purine (B94841) derivatives has shown that structural modifications can lead to cytotoxic activity against various cancer cell lines, but specific data for the title compound is absent. nih.govmdpi.com
There is no publicly available information on the activity of this compound in any enzyme assays or studies on its inhibition kinetics. Purine derivatives are known to act as inhibitors of various enzymes, such as protein kinases, which are crucial in cancer cell signaling pathways. nih.gov However, the specific enzymatic targets, if any, of this compound have not been documented.
No data from receptor binding or functional assays for this compound could be located.
There are no published studies on the antimicrobial or antiviral activity of this compound. While some substituted purine derivatives have been investigated for such properties, this specific compound has not been the subject of these investigations based on available literature. nih.govnih.gov
In Vivo Preclinical Studies (Non-Human)
No in vivo preclinical studies for this compound have been reported in the scientific literature.
There is no available data on the efficacy of this compound in any animal models, including xenograft models for cancer research. While other novel purine scaffolds have demonstrated antitumor activity in in vivo models, such studies for this compound have not been published. mdpi.com
Assessment of Compound Distribution in Preclinical Models (not human pharmacokinetics)
There is no available data from preclinical studies investigating the absorption, distribution, metabolism, or excretion (ADME) of this compound in animal models. Research on its concentration in various tissues and organs has not been published in the sources reviewed.
Combination Studies in Research
Synergy with Other Investigational Agents in Preclinical Models
No preclinical studies have been published that investigate the synergistic or additive effects of this compound when used in combination with other investigational agents.
Rational Design of Combination Therapies in Experimental Settings
There is no available research on the rational design of combination therapies involving this compound for any experimental application.
Computational and Theoretical Studies of this compound
Following a comprehensive search of available scientific literature, no specific computational and theoretical studies were found for the chemical compound this compound. Therefore, the detailed analysis requested in the outline regarding molecular docking and dynamics simulations, as well as quantum chemical calculations for this particular molecule, cannot be provided at this time.
The provided outline requires in-depth information on:
Computational and Theoretical Studies of 9 Propyl 2 Propylthio 9h Purin 6 Amine
Quantum Chemical Calculations
Reactivity Predictions and Energetic Considerations
To generate a scientifically accurate and thorough article on these topics, specific research data from molecular modeling and quantum chemical studies of 9-propyl-2-(propylthio)-9H-purin-6-amine would be necessary. This would typically include published papers or database entries detailing the results of such computational analyses.
While general methodologies for these computational techniques are well-established in the field of chemistry, applying them to a specific and relatively non-widespread compound like this compound requires dedicated research. The absence of such research in the public domain prevents the creation of the requested article.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling and virtual screening are powerful computational tools for the discovery and design of new drug candidates. mdpi.com These methods are particularly valuable in the context of purine (B94841) derivatives, where subtle structural modifications can lead to significant changes in biological activity. nih.gov
Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a molecule like this compound, a hypothetical pharmacophore model could be generated based on its known interactions with a biological target or by comparing its structure with other active purine analogues.
The key structural features of this compound likely to be important for its biological activity include:
Hydrogen Bond Donors and Acceptors: The purine core contains several nitrogen atoms that can act as hydrogen bond acceptors, while the amine group at the 6-position can act as a hydrogen bond donor. These are critical for anchoring the molecule within a target's binding site.
Hydrophobic Regions: The propyl groups at the 9-position and the propylthio group at the 2-position contribute to the molecule's hydrophobicity. These regions can engage in van der Waals interactions with nonpolar pockets of a receptor.
Aromatic Interactions: The purine ring itself is aromatic and can participate in π-π stacking interactions with aromatic residues in a binding site.
A pharmacophore model for this class of compounds would likely consist of a combination of these features. For instance, a study on 2,6,9-trisubstituted purine derivatives identified a pharmacophore model that included aromatic centers, hydrogen bond acceptor/donor features, and a hydrophobic area as crucial for cytotoxic activity. nih.gov
Hypothetical Pharmacophoric Features of this compound
| Feature Type | Location on Molecule | Potential Interaction |
| Hydrogen Bond Acceptor | N1, N3, N7 of Purine Ring | Interaction with donor groups on the receptor |
| Hydrogen Bond Donor | 6-amino group | Interaction with acceptor groups on the receptor |
| Hydrophobic Center | 9-propyl group | Interaction with hydrophobic pockets |
| Hydrophobic Center | 2-propylthio group | Interaction with hydrophobic pockets |
| Aromatic Ring | Purine scaffold | π-π stacking with aromatic residues |
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. wikipedia.org A pharmacophore model derived from this compound can be used as a 3D query to screen virtual compound databases. This approach allows for the rapid identification of diverse chemical scaffolds that possess the key structural features required for biological activity, but have different core structures from the original purine.
The process of virtual screening typically involves the following steps:
Database Preparation: A large database of chemical compounds is prepared, often containing millions of molecules. These can be commercially available compounds or virtually generated libraries.
Pharmacophore-Based Filtering: The database is screened against the pharmacophore model. Only molecules that match the pharmacophoric features are retained.
Molecular Docking: The filtered compounds are then "docked" into the three-dimensional structure of the target protein. Docking algorithms predict the binding conformation and affinity of each molecule.
Hit Selection and Experimental Validation: The top-scoring compounds from the docking calculations are selected as "hits" and are then tested experimentally to confirm their biological activity.
This strategy has been successfully applied in the discovery of inhibitors for various targets, including those relevant to purine-based drug discovery. acs.orgnih.gov
Cheminformatics and Data Analysis in Purine Research
Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. broadinstitute.org In the context of purine research, cheminformatics plays a crucial role in understanding SAR, predicting biological activities, and designing new molecules.
Numerous databases contain information on the chemical structures and biological activities of purine derivatives. chemdiv.com Data mining techniques can be employed to extract valuable insights from these vast datasets. For example, by analyzing a large collection of purine analogues, it is possible to identify recurring structural motifs associated with specific biological activities.
This type of analysis can reveal subtle SAR trends that may not be apparent from studying a small set of compounds. For instance, an analysis might show that for a particular target, a propyl group at the N9 position is consistently more favorable than other alkyl substituents. This information can then be used to guide the design of new derivatives of this compound.
Predictive algorithms, such as Quantitative Structure-Activity Relationship (QSAR) models, are a cornerstone of cheminformatics. tandfonline.comresearchgate.net QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. tandfonline.com These models are built by analyzing a training set of compounds with known activities.
For a series of purine derivatives including this compound, a QSAR model could be developed to predict their activity against a specific target. The model would use various molecular descriptors as independent variables. These descriptors can be categorized as:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, connectivity indices.
3D Descriptors: Molecular shape, surface area, volume.
Once a statistically robust QSAR model is developed, it can be used to predict the activity of newly designed compounds before they are synthesized, thereby prioritizing the most promising candidates. Studies on substituted purine derivatives have successfully used 2D-QSAR models to predict their inhibitory activity against various kinases, demonstrating the utility of this approach. tandfonline.com
Hypothetical QSAR Model for a Series of Purine Derivatives
| Descriptor | Coefficient | Contribution to Activity |
| Molecular Weight | -0.25 | Negative (larger molecules are less active) |
| LogP (Hydrophobicity) | +0.60 | Positive (more hydrophobic molecules are more active) |
| Number of H-bond Donors | +0.45 | Positive (more H-bond donors increase activity) |
| Number of H-bond Acceptors | +0.30 | Positive (more H-bond acceptors increase activity) |
| Polar Surface Area | -0.15 | Negative (larger polar surface area decreases activity) |
Analytical Methodologies for Research on 9 Propyl 2 Propylthio 9h Purin 6 Amine
Spectroscopic Characterization in Research (e.g., NMR, MS, IR for structural confirmation)
Spectroscopic methods are fundamental for the unambiguous identification and structural confirmation of 9-propyl-2-(propylthio)-9H-purin-6-amine. These techniques provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the precise arrangement of atoms. For a compound like this compound, both ¹H NMR and ¹³C NMR spectra would be essential. The ¹H NMR spectrum would reveal the number of different types of protons, their chemical environments, and their proximity to one another through spin-spin coupling. The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. researchgate.net Fragmentation patterns observed in the mass spectrum can offer additional structural insights.
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum would show characteristic absorption bands for N-H (amine), C-H (alkyl), C=N, and C=C bonds within the purine (B94841) ring system. nist.govresearchgate.net While a specific spectrum for the title compound is not publicly available, the expected spectral features can be inferred from related structures. nist.gov
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Signals for propyl groups (CH₃, CH₂, CH₂), aromatic proton on the purine ring, and amine (NH₂) protons. |
| ¹³C NMR | Resonances for alkyl carbons of the propyl groups and aromatic carbons of the purine ring. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₇N₅S). |
Chromatographic Separation and Purification Techniques in Research
Chromatographic techniques are indispensable for the separation and purification of this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a primary method for both the analysis and purification of purine derivatives. ibna.ro A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (like acetonitrile (B52724) or methanol), would be suitable for this non-polar compound. Detection is typically achieved using a UV detector, as purine rings have strong UV absorbance. researchgate.net
Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution, sensitivity, and speed compared to traditional HPLC, making it an excellent choice for analyzing the purity of the compound and for quantifying it in various samples. frontiersin.org
For preparative purposes, column chromatography using silica (B1680970) gel is a standard method for purifying the compound on a larger scale after its synthesis. The choice of solvent system (eluent) is optimized to achieve the best separation of the target compound from any impurities.
Table 2: Chromatographic Methods for this compound
| Technique | Stationary Phase | Typical Mobile Phase | Detection Method |
|---|---|---|---|
| HPLC/UPLC | C18 | Acetonitrile/Water Gradient | UV (at ~260 nm) |
Advanced Techniques for Structural Elucidation (e.g., X-ray Crystallography of related analogs for SAR insights)
To gain deeper insights into the three-dimensional structure and how it relates to biological activity (Structure-Activity Relationship, SAR), advanced techniques are employed.
X-ray Crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state. While a crystal structure for this compound itself may not be available, the crystallographic analysis of closely related purine analogs is highly informative. researchgate.net For instance, the crystal structures of adenosine (B11128) receptor antagonists have revealed key binding interactions and the importance of specific substituents for receptor affinity and selectivity. nih.gov These studies on analogs help researchers to infer the likely conformation and intermolecular interactions of this compound, guiding the design of new derivatives with improved properties. The study of N-benzyl-9-isopropyl-9H-purin-6-amine, for example, reveals details about the planarity of the purine ring and the orientation of its substituents. researchgate.net
Insights from these analog structures can be used to build computational models to predict the binding mode of this compound with its biological targets. This is a crucial aspect of modern drug discovery and development. nih.gov
Bioanalytical Methods for Preclinical Research Samples
In preclinical research, it is essential to measure the concentration of this compound in biological samples such as plasma, urine, and tissue homogenates. This requires highly sensitive and specific bioanalytical methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and wide dynamic range. creative-proteomics.com A method would be developed involving the extraction of the analyte from the biological matrix, followed by separation on an HPLC or UPLC system and detection by a tandem mass spectrometer. This technique allows for the accurate quantification of the compound even at very low concentrations. creative-proteomics.com
Ultra-Performance Liquid Chromatography with Photodiode Array (UPLC-PDA) detection is another robust method for the analysis of purine metabolites in biological samples. frontiersin.orgfrontiersin.org While generally less sensitive than LC-MS/MS, it can be suitable for applications where higher concentrations are expected. This method offers the advantage of providing spectral information across a range of wavelengths, which can aid in peak identification and purity assessment. frontiersin.orgfrontiersin.org
The development and validation of these bioanalytical methods are governed by strict regulatory guidelines to ensure the reliability and accuracy of the data obtained from preclinical studies.
Future Research Directions and Research Applications of 9 Propyl 2 Propylthio 9h Purin 6 Amine
Development as a Research Probe for Specific Biological Pathways
The purine (B94841) scaffold is a cornerstone in the development of chemical probes to elucidate complex biological processes. Future research could focus on modifying 9-propyl-2-(propylthio)-9H-purin-6-amine to create fluorescent probes for cellular imaging. By attaching fluorophores to the purine core, it may be possible to visualize and track the localization and dynamics of specific cellular components or enzymatic activities. This approach has been successfully employed with other purine derivatives to study targets like heat shock protein 90 (Hsp90) in live cells. Such probes would be invaluable for understanding the role of purine-binding proteins in health and disease.
Furthermore, the development of array-based sensing systems incorporating this compound could enable the differentiation of various pharmacologically important purine derivatives. These sensor arrays, composed of fluorescent dyes that interact with purines, can provide characteristic signal patterns for identification and quantification.
Potential in Drug Discovery Research Beyond Initial Findings
The 2,6,9-trisubstituted purine framework is a well-established "privileged scaffold" in drug discovery, known for its ability to interact with a wide range of biological targets. A significant body of research has highlighted the potential of these compounds as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. Libraries of 2,6,9-trisubstituted purines have yielded potent and selective CDK inhibitors, suggesting that this compound could be a valuable starting point for the development of novel anticancer agents.
Beyond CDKs, the purine scaffold has been successfully targeted against other protein kinases implicated in cancer, such as FLT3-ITD and PDGFRα, which are relevant in acute myeloid leukemia and chronic eosinophilic leukemia. The specific substitutions on this compound may confer unique selectivity and potency profiles against these or other kinases, warranting further investigation.
Table 1: Examples of Biologically Active 2,6,9-Trisubstituted Purines
| Compound Class | Biological Target(s) | Therapeutic Potential |
| O(6)-cyclohexylmethylguanines | CDK1, CDK2 | Anticancer |
| 2-aminocyclohexylamino-6-(substituted anilino)-9-cyclopentylpurines | FLT3-ITD, PDGFRα | Leukemia |
| N,9-diphenyl-9H-purin-2-amine derivatives | Bruton's Tyrosine Kinase (BTK) | Leukemia |
Exploration of Novel Biological Targets for Purine Derivatives
The versatility of the purine scaffold extends beyond kinases. Future research should aim to explore novel biological targets for this compound and its derivatives. Purine analogs have shown activity against a diverse array of targets, including topoisomerase II, an enzyme essential for DNA replication and a target for existing cancer therapies. The discovery that substituted purines can act as catalytic inhibitors of topoisomerase II opens up new avenues for drug development.
Moreover, purine metabolism itself presents novel targets. The purinosome, a multi-enzyme complex involved in de novo purine biosynthesis, is a potential target for controlling cellular metabolism in cancer. nih.gov Developing molecules that modulate the formation or activity of the purinosome could offer a new therapeutic strategy. nih.gov Other potential targets include purine-binding riboswitches in bacteria, which could lead to the development of novel antimicrobial agents.
Advances in Synthetic Accessibility and Library Design
The systematic exploration of the chemical space around the this compound scaffold will be crucial for unlocking its full therapeutic potential. Advances in both solution- and solid-phase chemistry have enabled the efficient synthesis of diverse libraries of 2,6,9-trisubstituted purines. nih.gov Future efforts should focus on developing robust and flexible synthetic routes to generate a wide range of analogs of the title compound.
The creation of these libraries will facilitate comprehensive structure-activity relationship (SAR) studies. For instance, systematic variation of the substituents at the C2, C6, and N9 positions can provide valuable insights into the structural requirements for activity against specific biological targets. As an example, studies on other 2,6,9-trisubstituted purines have shown that bulky groups at the C2 position can be unfavorable for cytotoxic activity, while an arylpiperazinyl system at the C6 position can be beneficial. nih.gov
Integration of Artificial Intelligence and Machine Learning in Purine Research
The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize drug discovery, and purine research is no exception. These computational tools can be employed to accelerate the design and optimization of novel purine-based inhibitors. By analyzing large datasets of known purine derivatives and their biological activities, ML models can predict the potency and selectivity of new virtual compounds, thereby prioritizing synthetic efforts.
Computational methods such as molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) calculations can provide detailed insights into the inhibition mechanisms of purine-based drugs at an atomic level. acs.org For example, these techniques have been used to elucidate the binding modes of inhibitors to enzymes like xanthine (B1682287) oxidase, a key enzyme in purine catabolism. acs.org Applying these in silico approaches to this compound could help in identifying key interacting residues in its potential biological targets and guide the design of more effective derivatives.
Expansion into Other Areas of Chemical Biology Research
The utility of this compound is not limited to drug discovery. Its unique chemical properties could be harnessed for a variety of applications in chemical biology. For instance, the purine scaffold can be incorporated into novel materials with interesting biological properties.
Furthermore, the development of purine-based probes is not restricted to fluorescence. Other labeling technologies could be employed to create tools for studying protein-ligand interactions, enzyme kinetics, and other fundamental biological processes. The inherent biological relevance of the purine scaffold makes it an attractive starting point for the design of chemical tools to dissect and manipulate cellular pathways.
Q & A
Basic: What are the standard synthetic routes for 9-propyl-2-(propylthio)-9H-purin-6-amine?
Methodological Answer:
The synthesis typically involves sequential alkylation and thiol substitution.
9-Position Alkylation : React 2,6-dichloropurine with propyl halides (e.g., 1-bromopropane) in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to introduce the propyl group at the 9-position. This step is analogous to the synthesis of 9-heptyl derivatives described in .
2-Position Thiolation : Substitute the 2-chloro group with propylthio via nucleophilic displacement using sodium propylthiolate (NaSPr) in ethanol under reflux. This method mirrors thioether formation in purines, as seen in for compounds like 8-(mesitylthio)-purines .
Basic: How is this compound characterized for structural confirmation?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy :
- ¹H NMR : Peaks for propyl groups (δ ~0.8–1.6 ppm for CH₃ and CH₂) and propylthio (δ ~2.5–3.0 ppm for SCH₂). Compare with 9-heptylpurine spectra () .
- ¹³C NMR : Distinct signals for C2-thioether (~40–45 ppm) and C9-alkyl (~20–30 ppm).
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ matching the molecular formula (C₁₁H₁₇N₅S). HRMS data from (e.g., compound 9w ) validates precision .
Advanced: How do reaction conditions influence yields in the synthesis of this compound?
Methodological Answer:
Critical factors:
- Solvent Choice : DMF enhances nucleophilicity in alkylation but may require rigorous drying to avoid hydrolysis.
- Microwave Assistance : As demonstrated in for 9-heptylpurine, microwave irradiation reduces reaction time (from 12h to 2h) and improves yields by ~20% via controlled heating .
- Thiolation pH : Alkaline conditions (pH >10) prevent thiol oxidation but may deprotonate the purine ring, requiring careful optimization to avoid side products .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies may arise from:
- Substituent Positional Isomerism : For example, 3- vs. 9-alkylpurines ( ) show divergent binding affinities due to steric effects. Ensure regiochemical purity via HPLC (e.g., compound 9s in had >95% purity) .
- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and enzyme sources (e.g., recombinant vs. native topoisomerases). highlights cytotoxicity dependence on cell type .
Advanced: How does the propylthio group at position 2 modulate target selectivity?
Methodological Answer:
- Electron-Withdrawing Effects : The thioether at C2 increases electrophilicity at adjacent positions, enhancing interactions with nucleophilic residues in enzyme active sites (e.g., cysteine in kinases).
- Lipophilicity : Propylthio increases logP compared to hydroxyl or amino groups, improving membrane permeability. This aligns with , where longer alkyl chains enhanced cellular uptake .
Advanced: What computational methods predict the binding mode of this compound with nucleic acids?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with DNA/RNA. Compare with purine derivatives in (e.g., tetrahydrofuran-linked purines) to validate stacking interactions .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of intercalation or groove binding. ’s SAR data can parameterize force fields .
Basic: What are the documented biological targets of structurally similar purines?
Methodological Answer:
- Topoisomerases : 9-Heptylpurine () inhibits topoisomerase II via competitive binding at ATP sites .
- Kinases : Thioether purines ( ) disrupt ATP-binding pockets in kinases like EGFR.
- G-Protein-Coupled Receptors (GPCRs) : Adenosine analogs () modulate A₂A receptor activity .
Advanced: How to design SAR studies for optimizing this compound’s activity?
Methodological Answer:
- Vary Alkyl Chains : Test propyl vs. pentyl/hexyl at C9 to balance lipophilicity and steric bulk (see for substituent flexibility analysis) .
- Thioether Modifications : Replace propylthio with arylthio (e.g., mesityl in ) to assess π-π stacking effects .
- Bioisosteres : Substitute sulfur with selenium or oxygen (e.g., ’s tetrahydrofuran derivatives) to probe electronic effects .
Advanced: How to address solubility challenges in in vitro assays?
Methodological Answer:
- Co-Solvents : Use DMSO (≤0.1% v/v) or cyclodextrins to solubilize the compound without denaturing proteins (validated in for 9-heptylpurine) .
- Salt Formation : Convert to hydrochloride or trifluoroacetate salts (e.g., compound 9w in ) to enhance aqueous solubility .
Basic: What safety precautions are recommended for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
